N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide
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Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O3 and its molecular weight is 404.349. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine has been synthesized and alkylated, leading to various derivatives like 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. This indicates the potential for creating a range of compounds based on the core structure of N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide for different applications (El-Essawy & Rady, 2011).
Chemical Transformations
- The compound has been involved in various chemical transformations, such as the Weitz−Scheffer oxidation and dimethyldioxirane oxidation, leading to the creation of novel tetrahydrobenzofuran derivatives. These transformations showcase the chemical versatility of the compound (Levai et al., 2002).
Utilization in Heterocyclic Chemistry
- The compound serves as a precursor for synthesizing various heterocyclic compounds, emphasizing its role in the field of heterocyclic chemistry. This includes the creation of novel azines, azolotriazines, and derivatives containing benzofuran moieties, demonstrating its utility in synthesizing structurally diverse molecules (Sanad & Mekky, 2018).
Electrophilic Substitution Reactions
- The compound has been subjected to various electrophilic substitution reactions, indicating its reactivity and potential for modification. This includes reactions like nitration, bromination, formylation, and acylation, showcasing its adaptability for chemical modifications (El’chaninov et al., 2017).
Synthesis of Pyrazine Derivatives
- There has been successful synthesis of pyrazine derivatives starting from compounds similar to this compound. This suggests potential applications in the synthesis of complex pyrazine structures (Qiao et al., 2014).
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c1-26-17-15(11(9-14(27)23-17)13-7-4-8-29-13)16(25-26)24-18(28)10-5-2-3-6-12(10)19(20,21)22/h2-8,11H,9H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFSSYQPQGYHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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